MMB-FUBICA Exhibits >10-Fold Lower CB1 Binding Affinity (Higher Ki) Compared to Ultra-Potent Indazole-Based SCRAs
MMB-FUBICA binds to human CB1 receptors with a Ki of 58 ± 19 nM in CHO cell membrane preparations, as determined by [3H]CP55,940 displacement [1]. This affinity is approximately 18-fold lower than MDMB-4en-PINACA (Ki = 3.26 ± 0.81 nM), 340-fold lower than ADB-4en-PINACA (Ki = 0.17 nM), and nearly 6-fold lower than AMB-FUBINACA (Ki = 10.04 nM) [2][3]. In contrast, MMB-FUBICA's affinity is comparable to 4F-MDMB-BUTICA (Ki = 70 ± 19 nM) [1].
| Evidence Dimension | Human CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | MMB-FUBICA: 58 ± 19 nM |
| Comparator Or Baseline | MDMB-4en-PINACA: 3.26 ± 0.81 nM; ADB-4en-PINACA: 0.17 nM; AMB-FUBINACA: 10.04 nM; 4F-MDMB-BUTICA: 70 ± 19 nM |
| Quantified Difference | MMB-FUBICA Ki is 17.8-fold higher than MDMB-4en-PINACA, 341-fold higher than ADB-4en-PINACA, 5.8-fold higher than AMB-FUBINACA, and 1.2-fold lower than 4F-MDMB-BUTICA |
| Conditions | Human CB1 receptors transfected into CHO cells; [3H]CP55,940 radioligand binding assay |
Why This Matters
The intermediate CB1 affinity of MMB-FUBICA positions it as a moderately potent SCRA suitable for studying structure-activity relationships where extreme potency may confound dose-response assessments.
- [1] U.S. Department of Justice, Drug Enforcement Administration. Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3-methyl butanoate (other name: MMB-FUBICA) Background Information and Evaluation of ‘Three Factor Analysis’. December 2023, pp. 6-7. View Source
- [2] Wikipedia. AMB-FUBINACA. Last updated 21 July 2015. View Source
- [3] U.S. Department of Justice, Drug Enforcement Administration. Ibid., p. 5 (ADB-4en-PINACA Ki). View Source
